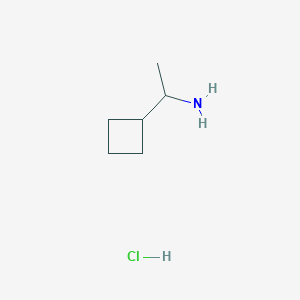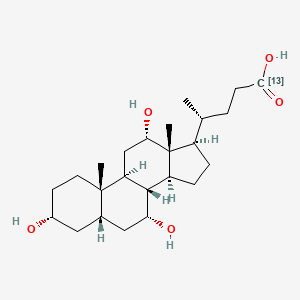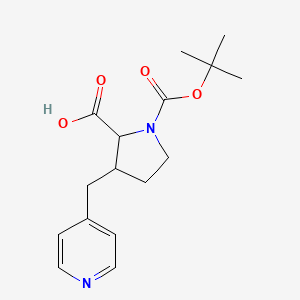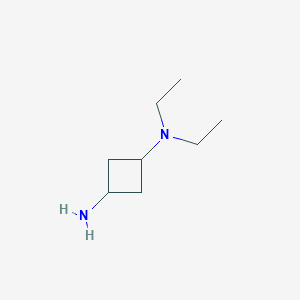
3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid
Übersicht
Beschreibung
The compound “3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid” is likely a carboxylic acid derivative, given the “propanoic acid” in its name. It likely contains a fluorophenyl group attached to the third carbon of the propanoic acid .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 2-fluorophenyl group attached to the third carbon of a 2,2-dimethylpropanoic acid. The fluorine atom on the phenyl ring would likely have an impact on the electronic properties of the molecule .Chemical Reactions Analysis
As a carboxylic acid derivative, this compound would likely undergo reactions typical of carboxylic acids, such as esterification and amide formation. The presence of the fluorine atom might also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. As a carboxylic acid, it would likely be polar and capable of forming hydrogen bonds. The fluorine atom might also influence its properties .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- The compound 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, synthesized from 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione and 3-chloro-2,2-dimethylpropanoyl chloride, was studied for its crystal structure using X-ray diffraction. This research provides insights into the structural properties of related compounds including 3-(2-fluorophenyl)-2,2-dimethylpropanoic acid (Huang Ming-zhi et al., 2005).
Development of Analgesic Compounds
- Derivatives of 3-(7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid were synthesized and investigated for their potential as analgesic modulators targeting the Transient receptor potential vanilloid 1 (TRPV1) (Yan Liu et al., 2018).
Fluorescence Studies in Proteins
- The fluorescent amino acid 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid was genetically encoded in Saccharomyces cerevisiae. This fluorophore, similar to 3-(2-fluorophenyl)-2,2-dimethylpropanoic acid, was used to monitor protein unfolding, illustrating the compound's potential in protein structure and dynamics studies (D. Summerer et al., 2006).
Chromatography and Separation Techniques
- Research on the resolution of racemic 2,2-dimethyl-3-aryl-propanoic acids, including 3-(1-(4-fluorophenyl)-1H-indazol-5-yl)-2,2-dimethyl-3-phenylpropanoic acid, using chiral supercritical fluid chromatography highlights the significance of 3-(2-fluorophenyl)-2,2-dimethylpropanoic acid in advanced separation technologies (Dauh-Rurng Wu et al., 2016).
Anticancer Research
- Newly synthesized derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, structurally related to 3-(2-fluorophenyl)-2,2-dimethylpropanoic acid, were investigated for their ability to inhibit the proliferation of colon cancer cells. This indicates the potential of similar compounds in cancer research (S. E. Rayes et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,10(13)14)7-8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMMITMOTOQGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





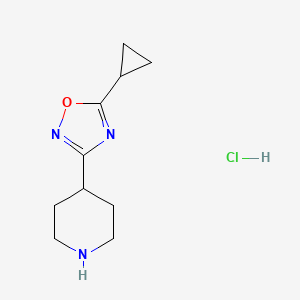

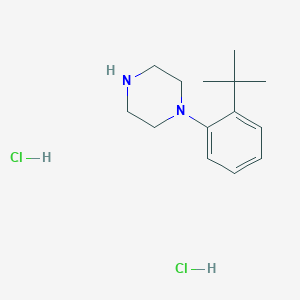
![1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride](/img/structure/B1468320.png)
